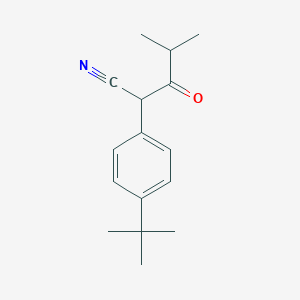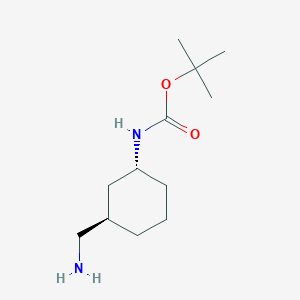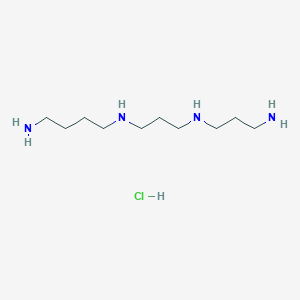
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid
Descripción general
Descripción
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid, also known as PPAC, is a small molecule compound. It belongs to the class of organic compounds known as N-acylpiperidines . These are compounds where an acyl group is linked to the nitrogen atom of a piperidine .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Molecular Structure Analysis
The molecular formula of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid is C16H22N2O3. Its molecular weight is 290.36 g/mol.Chemical Reactions Analysis
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Chemical Basis for Drug Synthesis
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid is a compound with potential applications in the field of drug synthesis due to its structural characteristics. Levulinic acid (LEV), a key building block chemical produced entirely from biomass, shares functional groups (carbonyl and carboxyl) that offer flexibility, diversity, and uniqueness in drug synthesis. LEV derivatives can be used to synthesize a variety of value-added chemicals, implying a similar potential for 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid in creating medicinally active functional groups, reducing drug synthesis costs, and simplifying synthesis steps. This could lead to its application in cancer treatment, medical materials, and other medical fields by acting as a raw material for direct drug synthesis, synthesizing related derivatives for specific drug synthesis, modifying chemical reagents, or acting as linkers to form pharmaceutical intermediates (Zhang et al., 2021).
Central Nervous System (CNS) Drug Development
The compound's structure, featuring a piperidine ring and a pyridinyl group, suggests its potential in synthesizing novel CNS acting drugs. Heterocycles with heteroatoms such as nitrogen (N), which are present in this compound, form a significant class of organic compounds with CNS effects. These effects range from treating depression to causing euphoria or convulsion. The structural versatility of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid could serve as a lead molecule for synthesizing compounds with CNS activity, highlighting its significance in developing treatments for CNS disorders, which are increasingly prevalent due to genetic, environmental, social, and dietetic factors (Saganuwan, 2017).
Metabolic Insights and Potential Applications
Understanding the metabolism of compounds similar to 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid provides insights into their potential applications in medicine. For instance, aspartame's metabolism to aspartic acid, phenylalanine, and methanol through hydrolysis in the gut, followed by the conversion of aspartate into CO2 or its incorporation into body constituents, reflects on the metabolic fate of structurally related compounds. This knowledge helps in predicting how such compounds could be metabolized in the body, which is crucial for their application in drug development (Ranney & Oppermann, 1979).
Potential for Biocatalyst Inhibition
Carboxylic acids, including derivatives like 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid, may inhibit biocatalysts at concentrations below the desired yield and titer in microbial fermentation processes. Their potency as microbial inhibitors, as demonstrated by their routine use as food preservatives, points towards their application in regulating microbial growth in industrial bioprocesses. Understanding the impact of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae aids in the engineering of robust strains for improved industrial performance (Jarboe et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13(19)18-10-4-8-16(12-18,15(20)21)7-2-5-14-6-3-9-17-11-14/h3,6,9,11H,2,4-5,7-8,10,12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCJDHDMHDBZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CCCC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)

![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B1444165.png)


![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate hydrochloride](/img/structure/B1444173.png)
![2-[Chloro(difluoro)methoxy]-1,3-dimethyl-benzene](/img/structure/B1444174.png)

![6-(4-Bromophenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B1444176.png)


